2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
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Overview
Description
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H8I2O4 It is a derivative of biphenyl, where two iodine atoms are substituted at the 2 and 2’ positions, and carboxylic acid groups are present at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid dimethyl ester is reacted with benzeneboronic acid in the presence of a palladium catalyst to yield the desired product . Another method involves the hydrodeiodo Sonogashira-Heck-Cassar coupling reaction, where the compound undergoes a ring-closure reaction with phenylacetylene under catalytic conditions of Pd(OAc)2/CuI/phosphine in amines .
Industrial Production Methods
Industrial production methods for 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid typically involve large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms.
Oxidation Reactions: The carboxylic acid groups can be oxidized to form other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and phosphine ligands. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid involves its ability to undergo various chemical reactions, leading to the formation of different functionalized derivatives. These derivatives can interact with molecular targets and pathways, depending on their specific functional groups and structures .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylbiphenyl-4,4’-dicarboxylic acid: This compound has methyl groups instead of iodine atoms and exhibits different chemical reactivity and properties.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylic acid: This compound contains nitro groups and is used in different applications compared to the diiodo derivative.
Uniqueness
2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid is unique due to the presence of iodine atoms, which provide specific reactivity and enable the synthesis of a wide range of derivatives through substitution reactions. This makes it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
65235-37-2 |
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Molecular Formula |
C14H8I2O4 |
Molecular Weight |
494.02 g/mol |
IUPAC Name |
4-(4-carboxy-2-iodophenyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C14H8I2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
DDGDMKJKZZTSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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